molecular formula C22H32Cl2N2O B14659904 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride CAS No. 37636-75-2

1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride

Cat. No.: B14659904
CAS No.: 37636-75-2
M. Wt: 411.4 g/mol
InChI Key: OBQRAKLBUBNLHU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes phenyl groups, a piperazine ring, and a propanol backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride typically involves multiple steps:

    Formation of the Propanol Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of Phenyl Groups: Phenyl groups are attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Without the dihydrochloride component.

    1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol hydrochloride: With a single hydrochloride component.

Uniqueness

1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to similar compounds. Its dual hydrochloride groups may enhance its solubility or stability in certain environments.

Properties

CAS No.

37636-75-2

Molecular Formula

C22H32Cl2N2O

Molecular Weight

411.4 g/mol

IUPAC Name

3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-ol;dihydrochloride

InChI

InChI=1S/C22H30N2O.2ClH/c1-22(25,20-11-7-4-8-12-20)21(17-19-9-5-3-6-10-19)18-24-15-13-23(2)14-16-24;;/h3-12,21,25H,13-18H2,1-2H3;2*1H

InChI Key

OBQRAKLBUBNLHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl

Origin of Product

United States

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